N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenylmethyl intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions.
Synthesis of the 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl intermediate: This involves the cyclization of a hydrazide with a nitrile to form the oxadiazole ring, followed by coupling with a pyridine derivative.
Coupling of intermediates: The final step involves coupling the two intermediates under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced heterocycles.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes involved in neurotransmission or signal transduction.
Pathways Involved: The compound could modulate pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features.
3-Phenyl-1,2,4-oxadiazole derivatives: Compounds with similar heterocyclic rings.
Piperidine-4-carboxamide derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogues.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a piperidine ring, a pyridine moiety, and an oxadiazole unit. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H28N4O3 |
Molecular Weight | 420.50 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not specified |
Biological Activity Overview
Research has demonstrated that compounds containing the oxadiazole ring exhibit a wide range of biological activities including:
- Antimicrobial Activity : Compounds with oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that derivatives inhibit Mycobacterium bovis and other pathogenic bacteria effectively .
- Anticancer Activity : The oxadiazole scaffold has been associated with anticancer effects against various cancer cell lines. In vitro studies revealed cytotoxic activity against HeLa (cervical cancer) and A549 (lung cancer) cells .
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective activity, particularly in models of neurodegenerative diseases. This is attributed to their ability to inhibit key enzymes involved in neurodegeneration .
- Enzyme Inhibition : The compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Research indicates strong binding affinity to bacterial target proteins and enzymes involved in fatty acid biosynthesis, suggesting a mechanism of action that disrupts essential metabolic pathways in pathogens .
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest through modulation of signaling pathways related to apoptosis and proliferation .
Case Studies
Recent studies have highlighted the efficacy of related oxadiazole derivatives:
- Study on Antitubercular Activity : Dhumal et al. (2016) reported that specific oxadiazole derivatives showed potent inhibition of Mycobacterium bovis BCG both in active and dormant states. This study utilized molecular docking to confirm binding affinities to key enzymatic targets .
- Anticancer Evaluation : A study by Yu et al. (2020) demonstrated that certain 1,3,4-oxadiazole derivatives exhibited significant anticancer activity with IC50 values in the low micromolar range against various cancer cell lines .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-35-23-11-10-19(17-24(23)36-2)18-30-27(34)21-12-15-33(16-13-21)26-22(9-6-14-29-26)28-31-25(32-37-28)20-7-4-3-5-8-20/h3-11,14,17,21H,12-13,15-16,18H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHWUXVYWUXXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.